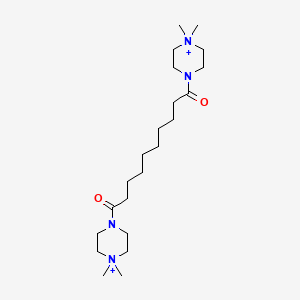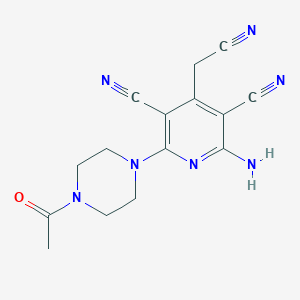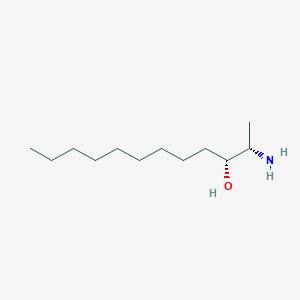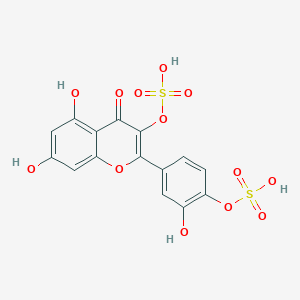
Iem 1054
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iem 1054 is a chemical compound with the molecular formula C22H44N4O2. It is known for its unique structure, which includes two piperazine rings connected by a decane chain with ketone groups at both ends.
Vorbereitungsmethoden
The synthesis of Iem 1054 typically involves the reaction of 1,10-decanedione with 4,4-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Iem 1054 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperazine rings can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Iem 1054 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Iem 1054 involves its interaction with molecular targets and pathways within biological systems. The piperazine rings can interact with proteins and enzymes, potentially affecting their function. The ketone groups may also play a role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Iem 1054 include other piperazine derivatives and compounds with similar structural features. Some examples are:
- 1,4-Bis(4,4-dimethylpiperazin-4-ium-1-yl)butane-1,4-dione
- 1,6-Bis(4,4-dimethylpiperazin-4-ium-1-yl)hexane-1,6-dione
The uniqueness of this compound lies in its longer decane chain, which may impart different physical and chemical properties compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
61167-37-1 |
|---|---|
Molekularformel |
C22H44N4O2+2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
1,10-bis(4,4-dimethylpiperazin-4-ium-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C22H44N4O2/c1-25(2)17-13-23(14-18-25)21(27)11-9-7-5-6-8-10-12-22(28)24-15-19-26(3,4)20-16-24/h5-20H2,1-4H3/q+2 |
InChI-Schlüssel |
PSSXUTDJTNJQQV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
Kanonische SMILES |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
Key on ui other cas no. |
61167-37-1 |
Synonyme |
IEM 1054 IEM 1054 diiodide IEM-1054 sebacinyl-bis(1-methylpiperazine-4-methyl iodide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1238760.png)

![3-[(13E)-8-acetyl-18-(2-carboxylatoethyl)-3,7,12,17-tetramethyl-13-(1-oxidoethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)](/img/structure/B1238762.png)
![(10Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1238763.png)


![2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1238770.png)


![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)



